Quinoxaline-5,6,8-triol
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Overview
Description
Quinoxaline-5,6,8-triol is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is a fused ring system consisting of a benzene ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-5,6,8-triol typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method uses titanium silicate-1 as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable. Other methods include the use of molecular iodine, cerium ammonium nitrate, and various other catalysts under different conditions .
Industrial Production Methods: Industrial production of quinoxaline derivatives often involves the use of green chemistry principles to minimize environmental impact. Transition-metal-free synthesis methods have been developed to avoid the high cost and toxicity associated with metal catalysts .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-5,6,8-triol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-5,6,8-trione.
Reduction: Reduction reactions can yield different hydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like 2-iodoxybenzoic acid (IBX) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties.
Scientific Research Applications
Quinoxaline-5,6,8-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Mechanism of Action
The mechanism of action of quinoxaline-5,6,8-triol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, some quinoxaline derivatives inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally similar but with different pharmacological properties.
Phthalazine: Another isomeric compound with distinct chemical behavior.
Uniqueness: Quinoxaline-5,6,8-triol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
95035-37-3 |
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Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
quinoxaline-5,6,8-triol |
InChI |
InChI=1S/C8H6N2O3/c11-4-3-5(12)8(13)7-6(4)9-1-2-10-7/h1-3,11-13H |
InChI Key |
HHRLJHRAHCBBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C(C=C(C2=N1)O)O)O |
Origin of Product |
United States |
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